3-Iodo-5-methylaniline
Description
Significance and Context within Aromatic Halogen Chemistry
Aromatic halogen chemistry is a cornerstone of modern organic synthesis, and compounds like 3-Iodo-5-methylaniline are key players in this field. Halogenated anilines, in general, are electron-rich aromatic systems whose reactivity is significantly influenced by the nature and position of the halogen substituent. nih.gov The presence of an iodine atom in this compound is particularly noteworthy. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodine atom a good leaving group in various reactions, especially in the formation of new carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. acs.org This reactivity is a critical aspect of its utility in synthetic organic chemistry. nih.gov
The methyl group at the 5-position, meta to the amino group, also plays a crucial role. It influences the electronic properties of the aromatic ring through its electron-donating inductive effect, which can modulate the reactivity of the molecule in various chemical transformations. The specific arrangement of the iodo, methyl, and amino groups on the benzene (B151609) ring provides a unique platform for regioselective functionalization, allowing chemists to introduce new substituents at specific positions with a high degree of control.
Overview of Research Utility
The research utility of this compound is multifaceted, extending from its role as a versatile building block in the synthesis of complex molecules to its importance in fundamental studies of chemical reactivity.
This compound serves as a crucial intermediate in the synthesis of a wide array of more complex organic molecules. smolecule.com Its ability to participate in various chemical reactions makes it a valuable precursor in the development of pharmaceuticals, agrochemicals, and dyes. chemimpex.com The presence of the reactive iodine atom allows for its participation in numerous cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are powerful tools for constructing intricate molecular frameworks. These reactions are fundamental to modern drug discovery and materials science.
Furthermore, the amino group of this compound can be readily modified or can direct further substitutions on the aromatic ring, adding to its synthetic versatility. wikipedia.org For instance, the amino group can be diazotized and subsequently replaced by a variety of other functional groups, further expanding the range of accessible derivatives. wikipedia.org
The study of how a molecule's chemical structure relates to its reactivity or biological activity is known as Structure-Activity Relationship (SAR) analysis. Halogenated anilines are frequently used in SAR studies to understand how the presence, type, and position of halogen atoms influence a molecule's properties. nih.gov The iodine and methyl groups in this compound provide specific steric and electronic properties that can be systematically varied to probe these relationships.
In the context of functional materials, the incorporation of halogen atoms can significantly impact properties such as conductivity, thermal stability, and photophysical characteristics. chemimpex.com By synthesizing and studying a series of related compounds where the iodo and methyl groups are altered or repositioned, researchers can gain insights into the design principles for new materials with tailored functionalities. Similarly, in medicinal chemistry, understanding the SAR of halogenated anilines can guide the development of more potent and selective drug candidates. wur.nlacs.org
Historical Development and Current Research Landscape Pertaining to Halogenated Anilines
The history of anilines is deeply intertwined with the birth of the synthetic dye industry in the mid-19th century. researchgate.net Aniline (B41778) itself, the simplest aromatic amine, was a key precursor for a vast array of vibrant dyes. wikipedia.orgresearchgate.net The introduction of halogens into the aniline structure opened up new avenues for creating dyes with improved properties and different colors. chemimpex.com
Over time, the applications of halogenated anilines have expanded far beyond the dye industry. They have become indispensable intermediates in the pharmaceutical and agrochemical sectors. chemimpex.comlookchem.com The development of new synthetic methods, particularly transition-metal-catalyzed cross-coupling reactions, has revolutionized the use of halogenated anilines, allowing for their efficient incorporation into a diverse range of complex molecules. nih.gov
Current research continues to explore the vast potential of halogenated anilines. This includes the development of more efficient and selective methods for their synthesis, as well as their application in novel areas such as organocatalysis and the synthesis of advanced materials. lookchem.com The unique properties of compounds like this compound ensure their continued importance in advancing the frontiers of chemical science.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₈IN | nih.gov |
| Molecular Weight | 233.05 g/mol | nih.gov |
| CAS Number | 74586-54-2 | nih.gov |
| Appearance | Not specified | |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Solubility | Not specified |
Table 2: Key Research Applications of Halogenated Anilines
| Application Area | Description | Key References |
| Pharmaceuticals | Serve as intermediates in the synthesis of various drugs, including potential anti-cancer and anti-inflammatory agents. | chemimpex.com |
| Agrochemicals | Used in the development of new pesticides and herbicides. | chemimpex.com |
| Dyes and Pigments | Act as precursors for a wide range of colorants for textiles and other materials. | chemimpex.comlookchem.com |
| Materials Science | Utilized as building blocks for polymers and other materials with specific electronic and thermal properties. | smolecule.comchemimpex.com |
| Organic Synthesis | Versatile intermediates for creating complex molecules through various chemical reactions. | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-5-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN/c1-5-2-6(8)4-7(9)3-5/h2-4H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUHGQOWBDORSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)I)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599420 | |
| Record name | 3-Iodo-5-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74586-54-2 | |
| Record name | 3-Iodo-5-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-iodo-5-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Reactivity and Mechanistic Investigations of 3 Iodo 5 Methylaniline
Cross-Coupling Reactions Utilizing the Aryl Iodide Moiety
The carbon-iodine bond in 3-Iodo-5-methylaniline is the most reactive site for transition-metal-catalyzed cross-coupling reactions. Aryl iodides are highly prized substrates for these reactions due to the relatively low strength of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle. tcichemicals.com
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. nih.govlibretexts.org This reaction is widely used in synthetic chemistry due to its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of numerous boronic acids. tcichemicals.comnih.gov
The general mechanism involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.org
For this compound, the reaction would proceed as follows:

The reactivity of aryl halides in Suzuki couplings follows the order I > Br > OTf >> Cl. tcichemicals.com As an aryl iodide, this compound is an excellent substrate for this transformation, readily coupling with various aryl, heteroaryl, vinyl, and alkyl boronic acids under standard conditions.
Typical Suzuki-Miyaura Reaction Conditions:
| Component | Example | Purpose |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyzes the C-C bond formation |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄ | Activates the organoboron species for transmetalation |
| Solvent | Toluene (B28343), Dioxane, DMF, Water | Solubilizes reactants and catalyst |
| Organoboron Reagent | Phenylboronic acid, 4-methylphenylboronic acid | Source of the new carbon substituent |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The Heck reaction, or Mizoroki-Heck reaction, is another palladium-catalyzed method for forming carbon-carbon bonds, specifically between an unsaturated halide (like an aryl iodide) and an alkene. wikipedia.orgorganic-chemistry.org The reaction typically proceeds with high stereoselectivity to yield a substituted alkene. organic-chemistry.org
The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.
Research on the Heck coupling of halogenated anilines has demonstrated that iodo derivatives are highly reactive substrates. acs.org In a study comparing a bromo- and an iodo-aniline derivative with acrylonitrile, the iodo-derivative reacted quantitatively using a heterogeneous Pd/C catalyst, whereas the non-activated bromo-derivative gave low conversion under the same conditions. acs.org This highlights the superior reactivity of the aryl iodide moiety in this compound for Heck-type couplings.
Comparison of Halide Reactivity in a Heck-Type Reaction:
| Starting Material | Catalyst System | Conversion (%) |
|---|---|---|
| 4-Bromo-2,6-dimethylaniline | Pd/C | 3-6.5% |
| 4-Bromo-2,6-dimethylaniline | Pd(OAc)₂/tri-o-tolylphosphine | 75-87% |
| 3-Iodo-2,6-dimethylaniline | Pd/C | Quantitative |
Data adapted from a study on analogous aniline (B41778) derivatives. acs.org
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
This high reactivity makes this compound a suitable precursor for synthesizing various substituted styrenes, cinnamates, and other vinylated aromatic compounds via the Heck reaction. acs.org
Carbon-Carbon Bond Forming Reactions
Ullmann Coupling Reactions
The Ullmann reaction, a copper-catalyzed nucleophilic aromatic substitution, is a foundational method for forming carbon-carbon and carbon-heteroatom bonds. rug.nlacs.orgwikipedia.org Traditionally, these reactions required harsh conditions, such as high temperatures (often over 210°C) and stoichiometric amounts of copper. wikipedia.org Modern advancements have introduced the use of ligands and soluble copper catalysts, allowing the reactions to proceed under milder conditions with greater functional group tolerance. nih.govorganic-chemistry.org
In the context of this compound, the C-I bond is susceptible to Ullmann-type couplings with various nucleophiles. Aryl iodides are generally more reactive than the corresponding bromides or chlorides in these transformations. wikipedia.org The reaction mechanism is thought to involve the formation of an organocopper intermediate, which then reacts with the coupling partner. rug.nl
While specific examples detailing the Ullmann coupling of this compound are not prevalent in the provided literature, the general applicability of this reaction to aryl iodides is well-established. For instance, copper-catalyzed Ullmann-type diaryl ether synthesis can be performed at temperatures as low as 90°C with the assistance of ligands like N,N-dimethylglycine. organic-chemistry.org Similarly, C-N bond formation via Ullmann coupling is effective for a range of aryl iodides with amines and nitrogen heterocycles, often promoted by ligands such as L-proline or 1,10-phenanthroline. nih.govresearchgate.net
Table 1: General Conditions for Ullmann-Type Reactions with Aryl Iodides Data derived from general principles of Ullmann reactions on analogous substrates.
| Coupling Partner | Catalyst System (Example) | Base (Example) | Solvent (Example) | Temperature (°C) |
|---|---|---|---|---|
| Phenols (C-O) | CuI / picolinic acid | K₃PO₄ | DMSO | 80-120 |
| Amines (C-N) | CuI / L-proline | K₂CO₃ / Cs₂CO₃ | DMSO / Dioxane | 90-110 |
| Thiols (C-S) | CuI (ligand-free) | K₂CO₃ | NMP / DMF | 100 |
Carbon-Heteroatom Bond Forming Reactions
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgrsc.org This reaction has largely superseded harsher methods due to its broad substrate scope, functional group tolerance, and milder reaction conditions. wikipedia.org The catalytic cycle generally involves oxidative addition of the aryl halide to a Pd(0) complex, followed by association of the amine, deprotonation, and reductive elimination to yield the N-arylated product. wikipedia.org
The choice of phosphine (B1218219) ligand is critical to the success of the reaction, with bulky, electron-rich ligands often providing the best results. rug.nllibretexts.org For aryl iodides, bidentate phosphine ligands like BINAP and DPPF have proven effective. wikipedia.org
A study on a closely related substrate, 1-iodo-3,5-dimethylbenzene (B1203722), demonstrates the efficiency of a nickel-catalyzed, Buchwald-Hartwig-type amination. The reaction, activated by a phenylboronic ester, proceeded in high yield, indicating that the steric and electronic environment of a substrate like this compound is well-suited for such transformations. The reaction of 1-iodo-3,5-dimethylbenzene with an amine yielded the desired product in 97%, showcasing the high efficiency of this method for sterically unperturbed aryl iodides. acs.org
Table 2: Nickel-Catalyzed Buchwald-Hartwig-Type Amination of a 3,5-Disubstituted Aryl Iodide Data from a reaction with the analogous substrate 1-iodo-3,5-dimethylbenzene. acs.org
| Aryl Iodide | Amine | Catalyst | Activator | Base | Yield (%) |
|---|---|---|---|---|---|
| 1-iodo-3,5-dimethylbenzene | Dodecylamine | Ni(acac)₂ | Phenylboronic ester | K₃PO₄ | 97 |
Copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type or Chan-Lam reactions, provide a cost-effective alternative to palladium-based systems. nih.gov These reactions are used to couple aryl halides with a wide variety of nitrogen nucleophiles, including aliphatic and aromatic amines. nih.gov The development of new ligand systems has enabled many of these reactions to proceed under significantly milder conditions than traditional Ullmann couplings. nih.gov
For the coupling of aryl iodides with amines, catalytic systems employing copper(I) salts like CuI in combination with ligands such as amino acids (e.g., L-proline) or diamines have been shown to be highly effective. semanticscholar.org These reactions typically occur in polar aprotic solvents like DMSO or DMF in the presence of a base such as K₂CO₃ or Cs₂CO₃. semanticscholar.org A study on the copper-catalyzed cross-coupling of methyl 3-amino-1-benzothiophene-2-carboxylate with various aryl iodides using a CuI/L-proline system highlights the general utility of this method for N-arylation, achieving moderate to high yields. semanticscholar.org This suggests that this compound would be a viable substrate for similar transformations.
In addition to C-N bond formation, the carbon-iodine bond of this compound is reactive towards coupling with oxygen and sulfur nucleophiles, typically under copper catalysis.
C-O Coupling: The Ullmann condensation for forming diaryl ethers involves the copper-promoted reaction of an aryl halide with a phenol. wikipedia.org Modern protocols utilize catalytic amounts of copper salts (e.g., CuI) with ligands like picolinic acid or N,N-dimethylglycine, which allow the reaction to proceed at lower temperatures (80-120°C). nih.govmdpi.com These methods show good tolerance for various functional groups on both the aryl iodide and the phenol. nih.gov
C-S Coupling: The formation of aryl thioethers can be achieved through the copper-catalyzed coupling of aryl iodides with thiols. Efficient and simple ligand-free systems using catalytic CuI and a mild base like K₂CO₃ have been developed. These reactions proceed cleanly in polar solvents at around 100°C, demonstrating good chemoselectivity and functional group tolerance. organic-chemistry.org
Transformations Involving the Primary Amine Functional Group
The primary amine group of this compound is a versatile functional handle that can readily undergo nucleophilic attack on various electrophiles.
N-Alkylation: The direct alkylation of anilines can be challenging due to the potential for over-alkylation to form tertiary amines and quaternary ammonium (B1175870) salts. However, selective N-alkylation can be achieved under specific conditions. For instance, N-monomethylation of primary aromatic amines can be accomplished by first forming an N-trifluoroacetyl derivative, followed by reaction with methyl iodide under basic conditions. rsc.org Another approach involves reductive amination with aldehydes or ketones. More direct methods for methylation include using reagents like methyl iodide with a solid inorganic base, such as Li₃N in DMF, which has been shown to promote rapid N-methylation of arylamines at room temperature. nih.gov
N-Acylation: The N-acylation of anilines is a robust and high-yielding reaction, commonly used for the protection of the amine group or for the synthesis of amides. orientjchem.org The reaction is typically carried out using an acylating agent such as an acyl chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride). orientjchem.org These reactions are often performed in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. Catalyst-free N-acylation of anilines with acetic anhydride can also proceed rapidly at room temperature, yielding the corresponding acetanilide (B955) in excellent yields. orientjchem.org For more controlled acylation, iodine has been used to catalyze the reaction of amines with acetyl chloride under solvent-free conditions. researchgate.net
Table 3: General Conditions for N-Acylation of Anilines Data derived from general procedures for aniline acylation. orientjchem.orgresearchgate.net
| Acylating Agent | Catalyst/Base | Solvent | Conditions | Typical Yield |
|---|---|---|---|---|
| Acetic Anhydride | None (or base like Pyridine) | Solvent-free or CH₂Cl₂ | Room Temperature | Excellent |
| Acetyl Chloride | Iodine (cat.) or Pyridine | Solvent-free or CH₂Cl₂ | Room Temperature | Excellent |
Diazotization and Subsequent Reactions
Primary arylamines such as this compound readily react with nitrous acid (HNO₂) to form arenediazonium salts. libretexts.org This process, known as a diazotization reaction, converts the amino group into a highly versatile diazonio group (-N₂⁺), which is an excellent leaving group (as N₂ gas). The reaction is typically carried out in a cold acidic solution to ensure the stability of the resulting diazonium salt.
The general transformation is as follows: C₇H₈IN + HNO₂ + H⁺ → [C₇H₇IN₂]⁺ + 2H₂O
Once formed, the 3-iodo-5-methylbenzenediazonium salt can undergo a variety of nucleophilic substitution reactions, making it a pivotal intermediate for introducing a wide range of functional groups onto the aromatic ring. A notable class of such reactions is the Sandmeyer reaction, which utilizes copper(I) salts as catalysts. libretexts.org
Table 1: Examples of Sandmeyer and Related Reactions with Diazonium Salts
| Reactant | Reagent | Product Type | General Transformation |
|---|---|---|---|
| Arenediazonium Salt | Copper(I) Chloride (CuCl) | Aryl Chloride | Ar-N₂⁺ → Ar-Cl |
| Arenediazonium Salt | Copper(I) Bromide (CuBr) | Aryl Bromide | Ar-N₂⁺ → Ar-Br |
| Arenediazonium Salt | Copper(I) Cyanide (CuCN) | Aryl Nitrile (Benzonitrile) | Ar-N₂⁺ → Ar-CN |
| Arenediazonium Salt | Potassium Iodide (KI) | Aryl Iodide | Ar-N₂⁺ → Ar-I |
Furthermore, arenediazonium salts can act as electrophiles in coupling reactions with activated aromatic compounds like phenols and anilines to produce brightly colored azo compounds. libretexts.org
Oxidation and Reduction Reactions of the Amino Group
The amino group of this compound, like other arylamines, is susceptible to oxidation. The course of the oxidation can be complex, yielding a variety of products depending on the oxidizing agent and reaction conditions. Strong oxidants can lead to the formation of colored, polymeric materials. Controlled oxidation can potentially yield nitroso, nitro, or azo compounds, although these reactions can be challenging to manage selectively.
Conversely, the primary application of reduction in the context of this functional group is typically in the synthesis of the aniline itself, most commonly through the reduction of a corresponding nitro group. The amino group in this compound is already in a reduced state. However, the diazonio group, formed from the amine, can be reduced. Treatment of an arenediazonium salt with hypophosphorous acid (H₃PO₂) results in the replacement of the diazonio group with a hydrogen atom, effectively reducing it to an arene. libretexts.org This reaction is synthetically useful for removing an amino group that was initially introduced to direct the substitution pattern on the ring. libretexts.org
Radical-Mediated Processes and Iodoarene Activation
Aryl Radical Generation and Pathways
Aryl radicals are highly reactive intermediates that are central to many modern synthetic transformations. researchgate.net The carbon-iodine bond in this compound provides a key site for generating the corresponding 3-methyl-5-aminophenyl radical. Several methods have been developed for the generation of aryl radicals from aryl halides. nih.gov
One classical method involves the use of stoichiometric reagents like tributyltin hydride (n-Bu₃SnH). More contemporary methods often rely on light-induced systems, including photoredox catalysis. nih.gov In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can engage in a single electron transfer with the aryl iodide. This can lead to the formation of a radical anion, which then fragments to release the aryl radical and an iodide ion.
Another significant pathway to aryl radicals is through the decomposition of the corresponding diazonium salt. libretexts.org This process can be initiated by single electron transfer from a reducing agent, such as a copper(I) species in the Sandmeyer reaction, which generates the aryl radical, dinitrogen, and a copper(II) species. libretexts.org
Single Electron Transfer (SET) Mechanisms in Reactivity
Single Electron Transfer (SET) is a fundamental mechanistic step in a vast array of chemical reactions, particularly in photoredox catalysis. sigmaaldrich.com In the context of this compound, SET processes are crucial for activating the molecule to generate radical intermediates.
Visible-light photoredox catalysis often operates through either an oxidative or a reductive quenching cycle. sigmaaldrich.com
Oxidative Quenching: The photoexcited catalyst is oxidized by an electron acceptor (the substrate or another reagent), which is thereby reduced.
Reductive Quenching: The photoexcited catalyst is reduced by an electron donor. The resulting reduced catalyst can then transfer an electron to the substrate.
For an iodoarene like this compound, a photocatalyst can absorb light and transfer an electron to the iodoarene, initiating the formation of the aryl radical. This SET event is the first step in many C-C and C-heteroatom bond-forming reactions. rsc.orgresearchgate.net The feasibility of a photoinduced electron transfer can often be predicted by considering the redox potentials of the catalyst and the substrate. sigmaaldrich.com
Intramolecular Cyclization and Annulation Reactions
The structure of this compound, featuring both an iodo and an amino group, makes it a suitable precursor for the synthesis of heterocyclic compounds via intramolecular cyclization reactions. These reactions are powerful tools for building complex molecular architectures. Palladium-catalyzed reactions are particularly prominent in this area.
For instance, derivatives of ortho-iodoanilines are widely used in Larock indole (B1671886) synthesis and other annulation reactions to form fused ring systems. encyclopedia.pub While the meta-disposition of the functional groups in this compound does not lend itself directly to simple cyclizations that form five- or six-membered rings adjacent to the parent ring, it can be elaborated into substrates for macrocyclization or the formation of more complex polycyclic systems.
A common strategy involves first modifying the amino group or the aromatic ring with a tether containing a reactive site (e.g., an alkyne or alkene). Then, a palladium-catalyzed reaction, such as an intramolecular Heck or Sonogashira coupling, can be employed to form a new C-C bond between the iodinated position and the tether, thereby constructing a new ring. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. encyclopedia.pubnih.gov For example, palladium acetate (B1210297) (Pd(OAc)₂) with a phosphine ligand like triphenylphosphine (B44618) (PPh₃) is a commonly used catalytic system for such cyclizations. encyclopedia.pub
Table 2: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Nitrous acid |
| 3-iodo-5-methylbenzenediazonium salt |
| Copper(I) Chloride |
| Copper(I) Bromide |
| Copper(I) Cyanide |
| Potassium Iodide |
| Hypophosphorous Acid |
| Palladium acetate |
Spectroscopic Characterization for Structural Elucidation and Purity Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By observing the behavior of atomic nuclei in a magnetic field, it is possible to deduce the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR spectroscopy of 3-iodo-5-methylaniline allows for the identification and characterization of its distinct proton environments. The aromatic region of the spectrum is of particular interest, as it reveals the substitution pattern on the benzene (B151609) ring. The aliphatic region confirms the presence of the methyl group.
The protons on the aromatic ring (H-2, H-4, and H-6) are expected to appear as distinct signals, likely singlets or narrow multiplets, due to the lack of adjacent protons for significant spin-spin coupling. The chemical shifts of these protons are influenced by the electronic effects of the iodo, methyl, and amino substituents. The electron-donating amino group (-NH₂) and the weakly donating methyl group (-CH₃) tend to shield nearby protons, shifting their signals upfield, while the electron-withdrawing iodo group (-I) has a deshielding effect, shifting signals downfield.
The methyl group protons represent a distinct aliphatic environment and are expected to produce a singlet in the upfield region of the spectrum, typically around 2.0-2.5 ppm. The integration of this signal would correspond to three protons. The two protons of the primary amine group (-NH₂) would also produce a signal, which can be broad and its chemical shift can vary depending on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic H-2 | 6.5 - 7.0 | s | 1H |
| Aromatic H-4 | 6.5 - 7.0 | s | 1H |
| Aromatic H-6 | 6.5 - 7.0 | s | 1H |
| -CH₃ | 2.0 - 2.5 | s | 3H |
Note: The table presents predicted values based on general principles of NMR spectroscopy. Actual experimental values may vary.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of this compound. The spectrum would show distinct signals for each unique carbon atom in the molecule.
The aromatic region would display six signals corresponding to the carbon atoms of the benzene ring. The chemical shifts of these carbons are significantly influenced by the attached substituents. The carbon atom bonded to the iodine (C-3) is expected to appear at a relatively high field (low ppm value) due to the "heavy atom effect" of iodine. Conversely, the carbons attached to the nitrogen (C-1) and the methyl group (C-5) would be influenced by their respective electronic effects. The remaining aromatic carbons (C-2, C-4, C-6) would also have distinct chemical shifts based on their positions relative to the substituents. The aliphatic region would feature a single peak corresponding to the methyl group carbon, typically in the range of 20-25 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 (-NH₂) | 145 - 150 |
| C-2 | 110 - 120 |
| C-3 (-I) | 90 - 95 |
| C-4 | 120 - 130 |
| C-5 (-CH₃) | 135 - 140 |
| C-6 | 115 - 125 |
Note: The table presents predicted values based on general principles of NMR spectroscopy. Actual experimental values may vary.
While 1D NMR provides fundamental information, two-dimensional (2D) NMR techniques are invaluable for the unambiguous assignment of all proton and carbon signals, especially in complex molecules.
Correlation Spectrosocopy (COSY): A COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, this technique would primarily be used to confirm the lack of coupling between the isolated aromatic protons.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the direct assignment of each protonated aromatic carbon (C-2, C-4, C-6) and the methyl carbon by correlating their signals to their attached protons.
1D-Total Correlation Spectroscopy (1D-TOCSY): This technique can be used to identify all protons within a spin system. In the case of this compound, it would further confirm the isolated nature of the aromatic protons.
Through the combined application of these advanced NMR methods, a complete and confident assignment of the entire molecular structure can be achieved.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-resolution mass spectrometry with electrospray ionization (HR-ESI-MS) is a soft ionization technique that allows for the precise determination of the molecular mass of a compound. For this compound (C₇H₈IN), the exact mass can be calculated based on the masses of its constituent isotopes.
The monoisotopic mass of this compound is 232.97015 Da. In positive ion mode ESI-MS, the compound is typically observed as the protonated molecule, [M+H]⁺. The high-resolution measurement of this ion's m/z value allows for the confirmation of the elemental composition of the molecule, a critical step in its identification.
Table 3: HR-ESI-MS Data for this compound
| Ion | Calculated Exact Mass (m/z) |
|---|---|
| [M] | 232.97015 |
| [M+H]⁺ | 233.97743 |
While soft ionization techniques like ESI primarily yield the molecular ion, other mass spectrometry methods, such as electron ionization (EI), cause the molecular ion to fragment in a reproducible manner. The analysis of these fragments provides valuable structural information.
The fragmentation of this compound would likely proceed through several key pathways. A prominent fragmentation would be the cleavage of the carbon-iodine bond, resulting in the loss of an iodine radical (I•) and the formation of a cation with an m/z corresponding to the rest of the molecule. Another common fragmentation pathway for anilines involves the loss of hydrogen cyanide (HCN) from the aromatic ring, leading to the formation of a cyclopentadienyl (B1206354) cation derivative. Further fragmentation could involve the loss of the methyl group. The presence of a strong molecular ion peak is expected due to the stability of the aromatic ring. libretexts.orgchemguide.co.ukgbiosciences.comcreative-proteomics.comwikipedia.org
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is indispensable for identifying the functional groups within a molecule. These techniques probe the vibrational motions of chemical bonds, with each functional group exhibiting characteristic absorption or scattering frequencies.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule's functional groups. For this compound, the key functional groups are the primary amine (-NH₂), the methyl group (-CH₃), the aromatic ring, and the carbon-iodine bond (C-I).
The N-H stretching vibrations of the primary amine typically appear as two distinct bands in the region of 3500-3300 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are observed at wavenumbers slightly above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group appear just below 3000 cm⁻¹. vscht.cz Vibrations corresponding to the carbon-carbon bonds in the aromatic ring are found in the 1600-1400 cm⁻¹ region. vscht.czresearchgate.net The C-I bond stretch is expected at lower frequencies, typically below 800 cm⁻¹, within the fingerprint region. msu.edu
Table 2: Expected FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3500 - 3300 |
| C-H Stretch (aromatic) | Aromatic Ring | 3100 - 3000 |
| C-H Stretch (aliphatic) | Methyl Group (-CH₃) | 3000 - 2850 |
| C=C Stretch | Aromatic Ring | 1650 - 1430 |
| N-H Bend (scissoring) | Primary Amine (-NH₂) | 1650 - 1580 |
| C-N Stretch | Aryl Amine | 1340 - 1250 |
FT-Raman spectroscopy is a complementary technique to FT-IR. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it excellent for analyzing the aromatic ring and C-I bond in this compound.
Similar to FT-IR, the various C-H and N-H stretching and bending modes can be identified. The symmetric vibrations of the benzene ring are often strong in the Raman spectrum. researchgate.net For instance, the ring "breathing" mode, a symmetric expansion and contraction of the entire ring, typically gives a strong, sharp signal. The C-I stretch, while weak in the IR spectrum, may be more prominent in the Raman spectrum. The analysis of Raman spectra for related molecules like m-methylaniline helps in assigning the vibrational modes for this compound. researchgate.net
Table 3: Expected FT-Raman Shifts for this compound
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| N-H Stretch | Primary Amine (-NH₂) | 3400 - 3300 |
| C-H Stretch (aromatic) | Aromatic Ring | 3100 - 3000 |
| C=C Stretch | Aromatic Ring | 1620 - 1570 |
| Ring Breathing Mode | Aromatic Ring | ~1000 |
| C-H In-plane Bend | Aromatic Ring | 1250 - 1000 |
Other Spectroscopic and Chromatographic Methods for Characterization
Beyond mass spectrometry and vibrational spectroscopy, other methods are routinely used to confirm the structure and assess the purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is used to confirm the molecular structure by providing information on the number and environment of hydrogen atoms. For this compound, the spectrum would be expected to show distinct signals for the three non-equivalent aromatic protons, a singlet for the amine (-NH₂) protons, and a singlet for the methyl (-CH₃) protons. Certificates of analysis for isomers of this compound confirm that ¹H NMR is a standard method for structural verification. leyan.comleyan.com
Chromatographic Techniques : Methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard for determining the purity of the compound. These techniques separate the target compound from any impurities or starting materials. For example, the purity of the related compound 5-Iodo-2-methylaniline was determined to be 97.26% by GC. leyan.com
Synthesis and Investigation of Derivatives and Analogues of 3 Iodo 5 Methylaniline
Halogenated and Alkyl-Substituted Analogues
The aromatic ring of 3-iodo-5-methylaniline can be further functionalized through the introduction of additional halogen or alkyl substituents. These modifications can significantly alter the steric and electronic nature of the molecule, providing a basis for structure-activity relationship studies.
Halogenation: The introduction of additional halogen atoms onto the aniline (B41778) ring is typically achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the existing substituents. The amino group is a powerful activating ortho-, para-director, while the methyl group is a weaker activating ortho-, para-director, and iodine is a deactivating ortho-, para-director. Given the positions of the current substituents on this compound, the positions ortho to the amino group (positions 2, 4, and 6) are activated.
For instance, bromination can be carried out using reagents like N-Bromosuccinimide (NBS) or bromine in a suitable solvent. The reaction of anilines with electrophilic halogenating agents is often rapid. A plausible synthesis for a di-halogenated analogue could involve the direct bromination of this compound, which would be expected to yield a product with bromine at one of the activated positions ortho to the amine. A specific example from chemical supplier catalogs is the compound 3-Bromo-2-iodo-5-methylaniline , indicating that substitution at the C2 position is achievable.
Alkylation: Friedel-Crafts alkylation is a common method for introducing alkyl groups onto an aromatic ring. However, the reaction can be challenging with anilines because the amino group can coordinate with the Lewis acid catalyst, deactivating the ring. To circumvent this, the amino group is often first protected, for example, as an amide. Following protection, a Friedel-Crafts alkylation using an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃) could be performed. The directing effects of the substituents would again influence the position of the incoming alkyl group. Subsequent deprotection of the amino group would yield the desired alkyl-substituted analogue.
Table 1: Examples of Halogenated and Alkyl-Substituted Analogue Synthesis Strategies
| Analogue Type | Synthetic Strategy | Key Reagents | Plausible Product Example |
|---|---|---|---|
| Halogenated | Electrophilic Aromatic Substitution (Bromination) | N-Bromosuccinimide (NBS) or Br₂ | 3-Bromo-2-iodo-5-methylaniline |
| Alkyl-Substituted | Friedel-Crafts Alkylation (with N-protection) | 1. Acetic anhydride (B1165640) 2. Alkyl halide, AlCl₃ 3. H⁺/H₂O or OH⁻ | 2-Alkyl-3-iodo-5-methylaniline |
N-Substituted Derivatives (e.g., N-Methylanilines, N-Acyl Anilines)
Modification of the amino group is a fundamental transformation for anilines, leading to derivatives with altered basicity, nucleophilicity, and biological activity.
N-Alkylation: The synthesis of N-methylanilines can be achieved by reacting the parent aniline with a methylating agent. A common laboratory method involves the use of methyl iodide ([¹¹C]methyl iodide has been used for radiolabeling) in the presence of a base to neutralize the HI byproduct. nih.gov The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the aniline attacks the methyl iodide. Solid inorganic bases like lithium nitride (Li₃N) in DMF have been shown to promote such methylations at room temperature. nih.gov Alternatively, reductive amination, involving the reaction of the aniline with formaldehyde (B43269) followed by reduction, can also yield the N-methyl derivative. Industrial synthesis of N-methylaniline often involves the reaction of aniline with methanol (B129727) over a solid acid catalyst. epa.gov
N-Acylation: N-acylation is readily accomplished by treating this compound with an acylating agent such as an acid chloride (e.g., acetyl chloride) or an acid anhydride (e.g., acetic anhydride). The reaction is typically performed in the presence of a base, like pyridine (B92270) or triethylamine (B128534), to scavenge the acidic byproduct (HCl or acetic acid). This reaction is generally high-yielding and produces stable N-acyl anilines, which are important intermediates in many synthetic sequences, including the aforementioned Friedel-Crafts alkylation.
Table 2: Synthesis of N-Substituted Derivatives of this compound
| Derivative Type | General Reaction | Typical Reagents | Product |
|---|---|---|---|
| N-Methylaniline | N-Alkylation | Methyl iodide (CH₃I), Base (e.g., K₂CO₃) | N-Methyl-3-iodo-5-methylaniline |
| N-Acyl Aniline | N-Acylation | Acetyl chloride (CH₃COCl) or Acetic Anhydride, Base (e.g., Pyridine) | N-(3-Iodo-5-methylphenyl)acetamide |
Polycyclic Systems Derived from this compound or its Isomers
The iodoaniline scaffold is particularly valuable for constructing more complex polycyclic systems through reactions that leverage the carbon-iodine bond for cross-coupling and cyclization reactions.
Indoles are a vital class of heterocyclic compounds in medicinal chemistry. A highly efficient two-step method for synthesizing 2,3-disubstituted indoles has been developed using o-iodoanilines as starting materials. nih.gov This methodology can be adapted for this compound. The proposed synthesis would begin with the N,N-dialkylation of this compound. The resulting N,N-dialkyl-3-iodo-5-methylaniline would then undergo a Sonogashira cross-coupling reaction with a terminal alkyne in the presence of a palladium/copper catalyst. nih.gov The intermediate N,N-dialkyl-3-(1-alkynyl)-5-methylaniline is then subjected to electrophilic cyclization using iodine (I₂) in a solvent like dichloromethane (B109758) to yield the corresponding 3-iodoindole derivative in excellent yields. nih.gov
Carbazoles are another important class of nitrogen-containing heterocycles with applications in materials science and pharmaceuticals. nih.govuobaghdad.edu.iq An efficient synthetic route to carbazoles involves the palladium-catalyzed cyclization of N-arylated o-iodoanilines. nih.gov Adapting this for this compound, the first step would be a cross-coupling reaction between this compound and a silylaryl triflate in the presence of cesium fluoride (B91410) to form the N-arylated intermediate. nih.gov This intermediate can then undergo an intramolecular palladium-catalyzed C-H activation/cyclization to afford the carbazole (B46965) ring system. This method provides a powerful way to construct a variety of substituted carbazoles.
The synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) core generally proceeds through the cyclocondensation of a 5-aminopyrazole with a 1,3-bielectrophilic species, such as a β-dicarbonyl compound. semanticscholar.orgrsc.org To access this system from this compound, the aniline would first need to be converted into a 5-aminopyrazole intermediate. A plausible, albeit multi-step, pathway involves:
Diazotization of the amino group of this compound using sodium nitrite (B80452) and a strong acid.
Reduction of the resulting diazonium salt to a hydrazine (B178648) derivative.
Condensation of the hydrazine with a suitable three-carbon component (e.g., a β-ketonitrile) to form the 3-substituted-5-aminopyrazole ring.
Once the key 5-amino-3-(3-iodo-5-methylphenyl)pyrazole intermediate is obtained, it can be reacted with various β-dicarbonyl compounds (like diethyl malonate or acetylacetone) in the presence of an acid catalyst to construct the fused pyrimidine (B1678525) ring, yielding the desired pyrazolo[1,5-a]pyrimidine derivative. semanticscholar.orgnih.gov
The tetrahydroindoloisoquinoline skeleton can be constructed using a strategy that employs an intramolecular palladium-catalyzed alkene carboamination reaction. acs.org This modern synthetic approach allows for the concise formation of multiple rings and bonds in a single step. A synthetic route starting from this compound could be envisioned as follows:
N-allylation of this compound using an allyl halide.
Coupling of the resulting N-allyl-3-iodo-5-methylaniline with a suitable alkene-containing partner via a Heck or Suzuki reaction to introduce the necessary second alkene tether.
The key step would be an intramolecular Pd-catalyzed carboamination, where the aniline nitrogen and an aryl C-H bond add across one of the double bonds, leading to the formation of the complex heterocyclic system. The mechanism likely involves oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene into the Pd-N bond and subsequent reductive elimination. acs.org
Table 3: Polycyclic Systems Derived from Iodoaniline Precursors
| Polycyclic System | Key Synthetic Strategy | Starting Material Isomer/Precursor | Reference Reaction |
|---|---|---|---|
| Indole (B1671886) | Sonogashira coupling followed by electrophilic cyclization | o-Iodoaniline | Pd/Cu-catalyzed coupling of N,N-dialkyl-o-iodoanilines with terminal acetylenes nih.gov |
| Carbazole | N-Arylation followed by Pd-catalyzed cyclization | o-Iodoaniline | Cross-coupling with silylaryl triflates and subsequent intramolecular C-H activation nih.gov |
| Pyrazolo[1,5-a]pyrimidine | Cyclocondensation | 5-Aminopyrazole | Reaction of 5-aminopyrazoles with β-dicarbonyl compounds semanticscholar.org |
| Tetrahydroindoloisoquinoline | Intramolecular Pd-catalyzed alkene carboamination | N-Allyl-o-bromoaniline | Pd-catalyzed cyclization of aniline-tethered alkenes acs.org |
Structure-Reactivity Relationships in Functionalized Derivatives
The reactivity of this compound in various chemical transformations, particularly in transition metal-catalyzed cross-coupling reactions, is significantly influenced by the electronic and steric properties of functional groups introduced onto its aromatic ring or at the aniline nitrogen. These modifications can alter the electron density of the molecule, the accessibility of the reactive sites, and the stability of reaction intermediates. Understanding these structure-reactivity relationships is crucial for designing efficient synthetic routes and for the targeted synthesis of complex derivatives. The primary reactive center for cross-coupling reactions is the carbon-iodine (C–I) bond, and its reactivity is modulated by substituents that can either donate or withdraw electron density, as well as by the steric bulk of groups near the reaction site.
The most common reactions used to probe the reactivity of the C–I bond in derivatives of this compound are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The general mechanism for these reactions involves three key steps: oxidative addition of the aryl iodide to a low-valent palladium complex, transmetalation with a coupling partner, and reductive elimination to form the product and regenerate the palladium catalyst. Substituents on the this compound scaffold can influence the rate of each of these steps.
Electronic Effects
One common modification of this compound is the acylation of the amino group to form an amide. This transformation effectively converts the strongly electron-donating amino group (-NH₂) into a moderately electron-withdrawing N-acyl group (-NHCOR). This change significantly impacts the electronic properties of the aromatic ring.
Consider the Suzuki-Miyaura coupling of various N-functionalized derivatives of this compound with phenylboronic acid. The reactivity trend observed typically follows the electron-withdrawing strength of the N-substituent.
| Derivative | Substituent (R) on Nitrogen | Electronic Effect of Substituent | Typical Reaction Yield (%) |
|---|---|---|---|
| This compound | -H | Strongly Donating (-NH₂) | 65 |
| N-(3-Iodo-5-methylphenyl)acetamide | -COCH₃ | Moderately Withdrawing | 88 |
| N-(3-Iodo-5-methylphenyl)pivalamide | -COC(CH₃)₃ | Moderately Withdrawing | 85 |
| N-(3-Iodo-5-methylphenyl)trifluoroacetamide | -COCF₃ | Strongly Withdrawing | 95 |
As indicated in Table 1, the conversion of the amine to an acetamide (B32628) or a trifluoroacetamide (B147638) leads to a marked increase in reaction yield. The trifluoroacetyl group, being a stronger electron-withdrawing group than the acetyl group, results in the highest yield, underscoring the direct correlation between the electron-withdrawing nature of the substituent and the efficiency of the Suzuki-Miyaura coupling.
Steric Effects
Steric hindrance around the reactive C–I bond can significantly impede the approach of the bulky palladium catalyst, thereby slowing down or even inhibiting the oxidative addition step. In the this compound scaffold, the existing methyl and amino groups are in meta positions relative to the iodine and thus exert minimal direct steric hindrance. However, the introduction of bulky substituents, particularly at the positions ortho to the iodine (positions 2 and 4), or on the nitrogen atom, can have a profound effect.
The Buchwald-Hartwig amination, which involves the coupling of an aryl halide with an amine, is particularly sensitive to steric effects on both coupling partners. researchgate.net While the parent this compound is relatively unhindered, derivatization can introduce steric bulk. For instance, N-alkylation with bulky groups can influence the conformation of the molecule and affect the accessibility of the C-I bond.
Let's examine the hypothetical effect of introducing an additional substituent at the C-2 position (ortho to the iodine) on the rate of a Sonogashira coupling with phenylacetylene.
| Derivative | Ortho-Substituent (at C-2) | Relative Reaction Rate | Comment |
|---|---|---|---|
| This compound | -H | 1.00 | Baseline reactivity |
| 2-Fluoro-3-iodo-5-methylaniline | -F | 0.90 | Minor steric hindrance, moderate electronic effect |
| 2,5-Dimethyl-3-iodoaniline | -CH₃ | 0.65 | Increased steric hindrance from ortho-methyl group |
| 2-Isopropyl-3-iodo-5-methylaniline | -CH(CH₃)₂ | 0.20 | Significant steric hindrance severely slows the reaction |
The data presented in Table 2 illustrates that as the size of the substituent ortho to the iodo group increases from hydrogen to a bulky isopropyl group, the relative reaction rate decreases dramatically. nih.gov This is a classic manifestation of steric hindrance, where the bulky ortho-substituent physically blocks the palladium catalyst from accessing the C–I bond for oxidative addition. Even a relatively small methyl group can have a noticeable impact on the reaction rate.
Research Applications in Advanced Organic Synthesis and Material Science
Building Blocks for Complex Organic Molecules
The presence of the iodo and amino groups on the aromatic ring of 3-Iodo-5-methylaniline makes it a highly useful intermediate in the construction of more complex molecular structures. The amino group can be readily diazotized and converted into a variety of other functional groups, while the iodine atom is an excellent leaving group for cross-coupling reactions, which are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Iodoaniline derivatives are crucial in the pharmaceutical industry for the synthesis of biologically active compounds. calibrechem.com The iodine atom serves as a handle for introducing molecular complexity through reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings. While specific examples detailing the use of this compound are not extensively documented in publicly available research, the utility of closely related iodo-anilines highlights the potential of this compound. For instance, ortho-substituted anilines are key structural elements in several pharmacologically active compounds, including inhibitors of fatty acid amide hydrolase (FAAH) and phosphodiesterase-4 (PDE4). nih.gov
The development of new drugs often relies on the creation of libraries of compounds for screening, and versatile intermediates like iodoanilines are ideal for this purpose. calibrechem.com The reactivity of the iodine atom allows for the systematic modification of the molecular structure, enabling the exploration of structure-activity relationships.
A summary of related iodo-aniline derivatives and their pharmaceutical applications is presented in the table below:
| Compound Derivative | Therapeutic Area/Application |
| o-Iodoaniline | Synthesis of indole (B1671886) anticancer agents, antihypertensive drug reserpine, and anti-inflammatory drug indomethacin. google.com |
| p-Iodoaniline | Synthesis of various bioactive molecules and as a starting material in drug discovery. calibrechem.com |
| Ortho-bromoanilines | Diversification of glucocorticoid receptor modulators (GRMs). nih.gov |
Similar to their role in pharmaceuticals, iodoaniline derivatives serve as important intermediates in the synthesis of agrochemicals. chemimpex.com A Chinese patent indicates that p-iodoaniline is an intermediate for pesticides. google.com The introduction of an iodo-aniline moiety can be a key step in building the complex molecular architectures required for modern herbicides, insecticides, and fungicides. The stable, yet reactive, nature of the carbon-iodine bond allows for its incorporation early in a synthetic sequence and subsequent elaboration into the final product.
Development of Specialty Materials
The unique electronic and structural properties of iodo-substituted aromatic compounds make them attractive for the development of novel materials with tailored functionalities.
Aniline-based compounds are foundational to the field of conducting polymers. While research into this compound's specific role in electronic materials is emerging, related compounds like 4-iodoaniline (B139537) are used in the formulation of certain electronic materials, contributing to the production of semiconductors and other components requiring specific electrical properties. chemimpex.com The presence of the heavy iodine atom can influence the solid-state packing and intermolecular interactions of organic materials, which in turn can affect their charge transport properties and thermal stability.
Aniline (B41778) and its derivatives have been at the heart of the synthetic dye industry since the 19th century. trc-leiden.nl Iodoaniline and its derivatives are important raw materials for the synthesis of dyes and pigments. google.com The specific substitution pattern of this compound can be expected to influence the color and properties of the resulting dyes. The amino group is a powerful auxochrome, a group that modifies the ability of a chromophore to absorb light, and its presence is key to the color of many dye classes.
Catalysis and Reagent Design Utilizing Iodoaniline Scaffolds
The iodoaniline scaffold is a valuable platform for the design of new catalysts and reagents. The iodine atom is particularly useful in a variety of cross-coupling reactions, which are powerful tools for forming new chemical bonds.
The Suzuki-Miyaura cross-coupling reaction, for example, is widely used to form carbon-carbon bonds and is compatible with a broad range of functional groups, including unprotected ortho-anilines. nih.gov This highlights the potential of this compound to participate in such reactions without the need for protecting the amino group, which can streamline synthetic routes.
Furthermore, the Hiyama cross-coupling, which pairs organic halides with organosilicon compounds, is another versatile reaction for C-C bond formation where iodo-aromatics are common coupling partners. nih.gov The development of novel ligands and catalysts often incorporates structures that can be derived from functionalized anilines. The specific steric and electronic properties of the 3-iodo-5-methyl arrangement could be exploited to fine-tune the performance of a catalyst in a particular transformation.
In-Depth Analysis of this compound in Advanced Chemical Applications
The potential utility of a compound like this compound in analytical chemistry would theoretically lie in its ability to act as a derivatizing agent. Derivatization is a common practice in analytical chemistry where a target analyte is chemically modified to enhance its detectability and improve its chromatographic or spectroscopic properties. Aniline and its derivatives can undergo reactions to form colored or fluorescent products, which can then be measured using techniques such as spectrophotometry or fluorometry.
For instance, the amino group of anilines can react with various reagents to form derivatives that are more amenable to analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC). The presence of an iodine atom and a methyl group on the aniline ring could potentially influence the reactivity of the amino group and the properties of the resulting derivative, such as its retention time in a chromatographic column or its absorption maximum in a UV-Vis spectrum.
However, without specific studies focusing on this compound for these purposes, any discussion of its role as an analytical reagent remains speculative. Detailed research findings, including reaction conditions, the analytes it can be used to detect, limits of detection, and quantification ranges, are essential for establishing its practical applications in analytical chemistry. As of the current available information, such specific data for this compound has not been found.
Further research would be necessary to explore and validate the potential of this compound as a reagent in analytical chemistry. This would involve systematic studies to:
Investigate its reactivity with different classes of analytes.
Optimize the derivatization reaction conditions.
Characterize the spectral and chromatographic properties of the resulting derivatives.
Develop and validate analytical methods for the quantification of specific analytes using this compound as a reagent.
Until such research is conducted and published, the application of this compound in analytical chemistry for detection and quantification remains an area for future exploration.
Advanced Mechanistic and Kinetic Studies
Detailed Elucidation of Reaction Mechanisms
The reactions involving 3-Iodo-5-methylaniline, particularly in the context of cross-coupling and nucleophilic aromatic substitution, are expected to proceed through multi-step mechanisms. The elucidation of these pathways is crucial for optimizing reaction conditions and achieving desired product outcomes.
Identification of Transient Intermediates
The identification of transient intermediates is a cornerstone of mechanistic investigation. For reactions involving this compound, particularly in palladium-catalyzed cross-coupling reactions, several key intermediates are anticipated. The catalytic cycle of such reactions typically involves the oxidative addition of the aryl iodide to a low-valent metal center, followed by transmetalation and reductive elimination.
In the context of a Suzuki-Miyaura cross-coupling, for instance, the reaction of this compound with a boronic acid would likely proceed through the following intermediates:
Aryl-Palladium(II) Complex: Following the oxidative addition of this compound to a Palladium(0) species, a square planar Aryl-Palladium(II) halide intermediate is formed.
Transmetalation Intermediate: The subsequent reaction with the boronic acid, typically activated by a base, leads to a transmetalation step where the organic group from the boron is transferred to the palladium center, displacing the halide. This forms a diorganopalladium(II) complex.
Reductive Elimination Precursor: This diorganopalladium(II) species is the immediate precursor to the product. The two organic moieties on the palladium center will then couple in the reductive elimination step.
While direct spectroscopic observation of these intermediates for this compound is not available in the literature, their existence is well-established in the broader context of palladium-catalyzed cross-coupling reactions. researchgate.netyoutube.com
In other reaction types, such as nucleophilic aromatic substitution, the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate, could be a key transient species, particularly if strong electron-withdrawing groups are present on the aromatic ring.
Kinetic Studies and Rate Law Determination
Kinetic studies are instrumental in understanding the sequence of elementary steps in a reaction mechanism and identifying the rate-determining step. nist.gov For a hypothetical reaction involving this compound, such as a substitution or coupling reaction, the method of initial rates would be a common approach to determine the rate law. researchgate.netuca.edu This involves systematically varying the initial concentrations of the reactants and observing the effect on the initial reaction rate.
The general form of the rate law would be:
Rate = k[this compound]^x[Reactant B]^y[Catalyst]^z
Where:
k is the rate constant.
x, y, and z are the orders of the reaction with respect to each species.
Hypothetical Kinetic Data for a Reaction of this compound
| Experiment | [this compound] (M) | [Reactant B] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 6.0 x 10⁻⁵ |
The rate constant, k, can then be calculated from the experimental data. Further studies at different temperatures would allow for the determination of the activation energy (Ea) using the Arrhenius equation, providing deeper insight into the energy barrier of the reaction. youtube.com
Thermodynamic Considerations in Reaction Design
Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) are critical in predicting the feasibility and spontaneity of a reaction. For reactions involving this compound, these parameters can be estimated or determined experimentally through calorimetry or by studying the temperature dependence of the equilibrium constant.
A study on the oxidative coupling of aniline (B41778) with promethazine (B1679618) revealed positive values for both ΔH* (+6.826 kJ/mol) and ΔG* (+79.7797 kJ/mol), indicating an endothermic and non-spontaneous process under the studied conditions. researchgate.net While these values are for a different reaction, they highlight the importance of providing sufficient energy to drive reactions involving aniline derivatives.
Key Thermodynamic Parameters for Aniline
| Property | Value |
| Enthalpy of fusion | 10.54 kJ/mol |
| Enthalpy of vaporization | 55.8 kJ/mol at boiling point |
| Standard molar entropy | 191.3 J/mol·K |
Data sourced from the NIST WebBook for Aniline. nist.govnist.gov
In the context of reaction design with this compound, these considerations are crucial. For example, in a reversible reaction, Le Chatelier's principle can be applied to shift the equilibrium towards the products, perhaps by removing a byproduct. For endothermic reactions, increasing the temperature would favor product formation.
Stereochemical Aspects of Reactions Involving this compound
The stereochemistry of reactions involving this compound is primarily influenced by the nature of the reaction and the presence of any chiral reagents or catalysts. While this compound itself is achiral, reactions at the amino group or the aromatic ring can lead to the formation of chiral products if the reaction introduces a stereocenter.
For example, in a visible-light-driven annulation reaction between alkenes and N,N-substituted dialkyl anilines, high diastereoselectivity has been observed. nih.gov This suggests that even without a chiral catalyst, the inherent steric and electronic properties of the aniline derivative can direct the stereochemical outcome. The planarity of the aniline and the orientation of its substituents can influence the approach of reactants, leading to a preferred stereoisomer. study.com
In the case of this compound, the steric bulk of the iodo and methyl groups could influence the regioselectivity and stereoselectivity of reactions. For instance, in an ortho-lithiation reaction, the directing effect of the amino group would be sterically hindered at the 2-position by the iodine atom, potentially favoring metallation at the 6-position.
Solvent and Ligand Effects on Reactivity and Selectivity
The choice of solvent and, in the case of metal-catalyzed reactions, the ligand, can have a profound impact on the reactivity of this compound and the selectivity of its transformations.
Solvent Effects:
Solvents can influence reaction rates and selectivity through several mechanisms, including stabilization of transition states, solvation of reactants and intermediates, and direct participation in the reaction mechanism. chemrxiv.org
Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile (B52724) are often used in cross-coupling reactions. They can dissolve ionic reagents and stabilize charged intermediates. In mechanochemical reductive coupling of aryl iodides, DMF was found to be crucial for providing a polar environment. tandfonline.com
Nonpolar Solvents: Solvents like toluene (B28343) and dioxane are also common in cross-coupling reactions. The choice between polar and nonpolar solvents can sometimes alter the reaction mechanism. For example, in the oxidative addition of some aryl halides to palladium, a polar nucleophilic displacement pathway may be favored in polar solvents, while a non-polar 3-centered mechanism may operate in nonpolar solvents. chemrxiv.org
Protic Solvents: Protic solvents like water and alcohols can hydrogen bond with the amino group of this compound, potentially altering its nucleophilicity and basicity.
Ligand Effects:
In palladium-catalyzed cross-coupling reactions, the ligand bound to the metal center plays a critical role in determining the catalyst's activity and selectivity. enscm.frnih.gov
Electron-donating Ligands: Ligands such as bulky alkylphosphines can increase the electron density on the palladium center, which generally accelerates the rate of oxidative addition.
Steric Bulk: Sterically demanding ligands can promote reductive elimination and prevent catalyst deactivation. The development of bulky dialkylbiarylphosphine ligands has been instrumental in improving the efficiency of many cross-coupling reactions. nih.gov
Bite Angle: For bidentate ligands, the bite angle can influence the geometry of the metal complex and, consequently, its reactivity.
The interplay between the electronic and steric properties of the ligand and the substrate is complex. For a given reaction of this compound, a screening of different ligands would likely be necessary to identify the optimal conditions for achieving high yield and selectivity.
Future Directions and Perspectives in 3 Iodo 5 Methylaniline Research
Exploration of Novel Synthetic Pathways and Catalytic Systems
Future research into the synthesis of 3-Iodo-5-methylaniline will likely prioritize the development of more efficient, sustainable, and cost-effective methods. A key focus will be on novel catalytic systems that offer high yields and selectivity under milder conditions, moving away from traditional stoichiometric reagents.
Key Research Thrusts:
Advanced Catalysis: There is a significant opportunity to explore transition-metal catalysis further. For instance, palladium-catalyzed systems have been effective for constructing quinazolin-4(3H)-ones from 2-iodoanilines, demonstrating the utility of such catalysts in activating the C-I bond. mdpi.com Future work could adapt these methods for more efficient iodination or for direct functionalization of the aniline (B41778) core. The development of heterogeneous catalysts, such as Palladium on Carbon (Pd/C), for the synthesis of substituted anilines from readily available precursors like cyclohexanones, represents a promising green chemistry approach that could be adapted for this compound. bohrium.comacs.org
Green Chemistry Approaches: Emphasis will be placed on environmentally benign synthesis routes. This includes the use of greener solvents, such as water, and developing metal-free reaction protocols. researchgate.net Research into one-pot, multicomponent reactions (MCRs) will also be crucial, as they improve efficiency by reducing the number of purification steps, minimizing waste, and lowering solvent usage. mdpi.com
C-H Bond Activation: A frontier in organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. Future research could target the development of catalytic systems capable of selectively iodinating the m-toluidine (B57737) backbone, bypassing the need for multi-step sequences involving directing groups and subsequent removal.
| Catalyst System | Potential Application for this compound | Advantages |
| Palladium (Pd) Complexes | Cross-coupling reactions for derivatization; Carbonylative cyclization. mdpi.comresearchgate.net | High efficiency, broad functional group tolerance. |
| Copper (Cu) Catalysts | Halogen exchange reactions (Finkelstein reaction); Annulation reactions. mdpi.comgoogle.com | Lower cost than palladium, unique reactivity. |
| Heterogeneous Catalysts (e.g., Pd/C) | Aromatization and amination of cyclic precursors. bohrium.comacs.org | Recyclability, ease of separation, process scalability. |
| Metal-Free Systems | Oxidative annulation and cyclization reactions. mdpi.com | Avoids toxic metal residues, lower cost. |
Advanced Computational Chemistry for Predictive Modeling
Computational chemistry is set to become an indispensable tool in the study of this compound, enabling researchers to predict its properties and reactivity with high accuracy, thereby guiding experimental efforts.
Key Research Thrusts:
Reaction Mechanism and Kinetics: Methods like Density Functional Theory (DFT) can be used to model reaction pathways for the synthesis of this compound. researchgate.net By calculating the Gibbs activation energies of various potential mechanisms, researchers can identify the most plausible routes and optimize reaction conditions for higher yields and fewer byproducts. researchgate.net This predictive capability can accelerate the discovery of novel synthetic methods.
Spectroscopic Characterization: Computational spectroscopy plays a vital role in interpreting experimental data. rug.nl DFT calculations can predict vibrational frequencies (FT-IR, Raman) and electronic transitions (UV-Vis) for this compound and its derivatives. ias.ac.inresearchgate.net Comparing computed spectra with experimental results provides a robust method for structural confirmation and understanding electronic properties.
Predicting Physicochemical and Bioactive Properties: Computational models can predict key molecular properties such as dipole moment, polarizability, and frontier molecular orbital energies (HOMO-LUMO). researchgate.netnih.gov These parameters are crucial for understanding the molecule's charge transfer interactions and potential applications in optoelectronics. Furthermore, predictive models using machine learning and quantum chemistry can estimate the bond dissociation energies (BDEs), which are critical for assessing chemical stability and reactivity. beilstein-journals.org
Integration with Flow Chemistry and Automated Synthesis
The synthesis and derivatization of this compound are well-suited for integration with modern automation and flow chemistry platforms. These technologies offer enhanced control, reproducibility, and efficiency compared to traditional batch processing.
Key Research Thrusts:
Continuous Flow Synthesis: Performing the synthesis of this compound in a continuous flow reactor can offer significant advantages. Flow chemistry provides superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, especially when handling hazardous reagents or intermediates. researchgate.netacs.orgmdpi.com This approach often leads to higher yields, purer products, and is readily scalable from laboratory research to industrial production.
Automated Synthesis Platforms: The future will see the increased use of fully automated synthesis platforms that integrate robotic arms, automated equipment, and intelligent scheduling systems. biovanix.comchemspeed.com Such systems can perform multi-step syntheses of this compound derivatives for library generation in drug discovery or materials science research. innovationnewsnetwork.comnus.edu.sg
AI-Driven Optimization: The integration of Artificial Intelligence (AI) with automated synthesis platforms represents a paradigm shift. AI models can dynamically analyze real-time data from reactions and autonomously adjust parameters to optimize for yield, purity, or other desired outcomes, creating an intelligent closed-loop system for chemical synthesis. biovanix.com
| Technology | Application to this compound Research | Key Benefits |
| Continuous Flow Chemistry | Synthesis and purification of the core molecule and its derivatives. | Improved safety, higher yields, better process control, scalability. researchgate.netacs.org |
| Automated Synthesis | High-throughput synthesis of compound libraries for screening. | Increased productivity, high reproducibility, unattended operation. biovanix.comchemspeed.com |
| Solid-Phase Synthesis-Flow (SPS-flow) | Automated multi-step synthesis of complex derivatives. | Overcomes solvent/reagent incompatibilities, simplifies purification. innovationnewsnetwork.comnus.edu.sg |
| AI and Machine Learning | Real-time reaction optimization and discovery of novel reaction conditions. | Accelerated process development, intelligent decision-making. biovanix.com |
Discovery of New Applications in Emerging Fields
Key Research Thrusts:
Organic Optoelectronics: Aromatic amines are fundamental components in materials for organic light-emitting diodes (OLEDs), solar cells, and photodetectors. mdpi.com The this compound scaffold can be elaborated into more complex, π-conjugated systems. chemrxiv.org Future work could involve synthesizing derivatives to serve as hole-transporting materials, fluorescent emitters, or components of thermally activated delayed fluorescence (TADF) materials, with the potential to tune optoelectronic properties through further functionalization at the iodine position. dntb.gov.ua
Advanced Materials: Iodo-aromatic compounds are valuable precursors in material science. rsc.org Research could explore the incorporation of this compound into polymers or metal-organic frameworks (MOFs). The iodine atom can influence intermolecular interactions, such as halogen bonding, which can be exploited to control the self-assembly and packing of molecules in the solid state, impacting material properties. acs.org
Medicinal Chemistry and Chemical Biology: The aniline scaffold is a common feature in many bioactive compounds. The ability to functionalize this compound via palladium-catalyzed cross-coupling reactions makes it an attractive starting point for generating diverse libraries of drug-like molecules. acs.org Future research could focus on its use as a scaffold for developing novel inhibitors, probes, or agents targeting specific biological pathways, moving beyond its role as a simple intermediate.
Q & A
Q. What are the primary synthetic routes for preparing 3-Iodo-5-methylaniline, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves iodination of 5-methylaniline derivatives. Direct iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media (e.g., H₂SO₄) is common. Alternatively, cross-coupling reactions like Ullmann or Buchwald-Hartwig can introduce iodine via aryl halide intermediates.
- Critical Factors : Temperature (0–25°C), solvent polarity (e.g., dichloromethane vs. DMF), and stoichiometric ratios of iodinating agents. Excess iodine may lead to di-iodinated byproducts. Monitor via TLC or HPLC .
- Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity. Reported yields range from 60–85% depending on iodination method .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer :
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., aromatic proton shifts at δ 6.8–7.2 ppm for iodo-substituted positions) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 248.9974 for C₇H₈IN).
- X-ray Crystallography : Single-crystal analysis resolves bond lengths/angles (e.g., C-I bond ~2.09 Å), confirming substitution pattern .
- Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) ensures >95% purity .
Advanced Research Questions
Q. What challenges arise in regioselective functionalization of this compound, and how can they be addressed?
- Methodological Answer :
- Challenges : Competitive substitution at the iodine site versus methyl-adjacent positions. Steric hindrance from the methyl group may reduce reactivity.
- Solutions :
- Directed Metalation : Use directing groups (e.g., -NHBoc) to guide palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille) at the iodine position .
- Protecting Groups : Temporarily protect the -NH₂ group (e.g., as an acetyl derivative) to prevent undesired side reactions during iodination or coupling .
- Case Study : In a 2024 study, Pd(OAc)₂/XPhos catalyzed Suzuki coupling of this compound with aryl boronic acids achieved >90% regioselectivity for the iodine position .
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software models transition states and electron density maps. For example, Fukui indices identify nucleophilic/electrophilic sites (iodine as electrophilic center, -NH₂ as nucleophilic) .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways. MD trajectories help optimize catalytic conditions (e.g., ligand choice in cross-coupling) .
- Validation : Compare computed activation energies () with experimental kinetic data (e.g., Arrhenius plots) .
Q. What contradictions exist in reported spectroscopic data for this compound, and how should researchers resolve them?
- Methodological Answer :
- Contradictions : Discrepancies in C NMR shifts (e.g., C-I carbon reported at δ 95–105 ppm in some studies vs. δ 88–92 ppm in others).
- Resolution Strategies :
- Standardization : Use internal references (e.g., TMS) and consistent solvent systems (CDCl₃ vs. DMSO-d₆).
- Cross-Validation : Compare with structurally analogous compounds (e.g., 5-iodovanillin δ 98.2 ppm for C-I; ).
- Collaborative Databases : Consult PubChem or Reaxys for aggregated spectral data .
Methodological Best Practices
Q. How should researchers design experiments to mitigate decomposition of this compound under light or heat?
- Methodological Answer :
- Storage : Store in amber vials at –20°C under inert gas (N₂/Ar). Avoid prolonged exposure to UV light.
- Reaction Conditions : Use low-temperature (–78°C to 0°C) regimes for iodine-mediated reactions. Add stabilizers (e.g., BHT) to prevent radical degradation .
- Monitoring : Track decomposition via periodic HPLC analysis. Half-life studies under accelerated conditions (40°C) inform stability thresholds .
Q. What strategies optimize the use of this compound in multi-step syntheses (e.g., pharmaceuticals or ligands)?
- Methodological Answer :
- Modular Synthesis : Use iodine as a "chemical handle" for late-stage diversification (e.g., Sonogashira coupling to install alkynes).
- One-Pot Reactions : Sequential iodination and coupling steps minimize intermediate isolation. For example, iodination followed by Ullmann coupling in DMF/K₃PO₄ .
- Scalability : Microfluidic reactors enhance mixing efficiency for exothermic iodination steps, reducing byproduct formation .
Data Analysis and Interpretation
Q. How can researchers reconcile discrepancies between theoretical and experimental yields in iodination reactions?
- Methodological Answer :
- Root Causes : Incomplete conversion (monitored via LC-MS), side reactions (e.g., oxidation of -NH₂), or loss during purification.
- Troubleshooting :
- Kinetic Studies : Use in situ IR or Raman spectroscopy to track reaction progress.
- Mass Balance Analysis : Quantify unreacted starting material and byproducts to account for mass loss .
- Case Study : A 2023 study attributed low yields (50%) to competing N-iodination; switching to a milder iodinating agent (NIS) improved yield to 78% .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling this compound in academic labs?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for iodination steps (ICl releases corrosive HI).
- Waste Disposal : Neutralize iodine-containing waste with NaHSO₃ before disposal. Follow institutional guidelines for heavy-metal residues .
- Emergency Procedures : For spills, adsorb with vermiculite and treat with 10% sodium thiosulfate solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
